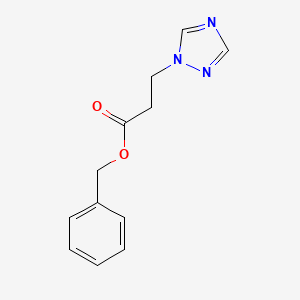

Benzyl 3-(1,2,4-triazol-1-YL)propanoate

Descripción general

Descripción

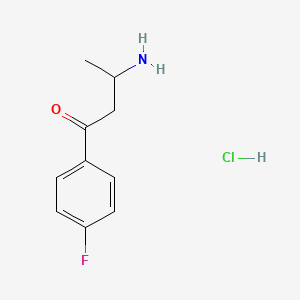

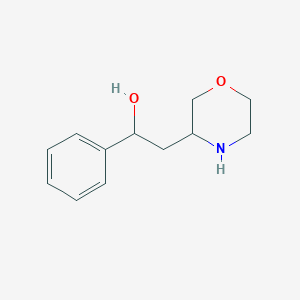

“Benzyl 3-(1,2,4-triazol-1-YL)propanoate” is a chemical compound that contains a benzyl group and a 1,2,4-triazole group . The 1,2,4-triazole group is an important pharmacophore in medicinal chemistry, known for its broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Benzyl 3-(1,2,4-triazol-1-YL)propanoate”, has been a subject of interest in recent years . Various methods have been reported, including the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .

Molecular Structure Analysis

The molecular structure of “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” includes a total of 31 bonds, with 18 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, and 1 five-membered ring . The InChI code for this compound is 1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 .

Aplicaciones Científicas De Investigación

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .

- Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Agrochemicals

- Scientific Field : Agricultural Chemistry

- Application Summary : 1,2,4-triazole derivatives are used in the production of agrochemicals .

- Methods of Application : These compounds are synthesized and tested for their effectiveness in controlling pests and diseases in crops .

- Results : The effectiveness of these compounds varies depending on the specific derivative and its application .

Photostabilizers

- Scientific Field : Material Science

- Application Summary : 1,2,4-triazole derivatives are used as photostabilizers .

- Methods of Application : These compounds are incorporated into materials to protect them from degradation caused by exposure to light .

- Results : The use of these compounds can significantly increase the lifespan of materials exposed to light .

Ligand in Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” can act as a ligand which stabilizes Cu (I) towards disproportionation and oxidation .

- Methods of Application : This compound enhances the catalytic effect in the azide-acetylene cycloaddition .

- Results : The use of this compound as a ligand can improve the efficiency of certain chemical reactions .

Drug Discovery

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1,2,4-triazole derivatives have found broad applications in drug discovery .

- Methods of Application : These compounds are synthesized and tested for their biological activity against various diseases .

- Results : Many 1,2,4-triazole derivatives have shown promising results in preclinical and clinical trials .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 1,2,4-triazole derivatives are used in organic synthesis . They are used as building blocks in the synthesis of various organic compounds .

- Methods of Application : These compounds are synthesized and used in various synthetic routes to produce a wide range of organic compounds .

- Results : The use of these compounds has led to the synthesis of a variety of complex organic compounds .

Polymer Chemistry

- Scientific Field : Polymer Chemistry

- Application Summary : 1,2,4-triazole derivatives are used in polymer chemistry . They are used in the synthesis of various polymers .

- Methods of Application : These compounds are incorporated into polymer chains during the polymerization process .

- Results : The use of these compounds has led to the synthesis of a variety of polymers with unique properties .

Fluorescent Imaging

- Scientific Field : Biochemistry

- Application Summary : 1,2,4-triazole derivatives are used in fluorescent imaging . They are used as fluorescent probes in various biological studies .

- Methods of Application : These compounds are synthesized and used as fluorescent probes in various imaging techniques .

- Results : The use of these compounds has improved the resolution and sensitivity of various imaging techniques .

Materials Science

- Scientific Field : Materials Science

- Application Summary : 1,2,4-triazole derivatives are used in materials science . They are used in the synthesis of various materials .

- Methods of Application : These compounds are incorporated into materials during the synthesis process .

- Results : The use of these compounds has led to the synthesis of a variety of materials with unique properties .

Ligand in Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” can act as a ligand which stabilizes Cu (I) towards disproportionation and oxidation .

- Methods of Application : This compound enhances the catalytic effect in the azide-acetylene cycloaddition .

- Results : The use of this compound as a ligand can improve the efficiency of certain chemical reactions .

Direcciones Futuras

The future directions for “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more selective and potent drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .

Propiedades

IUPAC Name |

benzyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZFCJSKZPBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210577 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(1,2,4-triazol-1-YL)propanoate | |

CAS RN |

1393441-72-9 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)

![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)